molecular formula C13H8Cl2F3O2P B14259993 {4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride CAS No. 391642-68-5

{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride

Katalognummer: B14259993
CAS-Nummer: 391642-68-5
Molekulargewicht: 355.07 g/mol
InChI-Schlüssel: JLCOPFBYWIVTFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride typically involves the reaction of 4-(trifluoromethyl)phenol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:

4-(Trifluoromethyl)phenol+Phosphorus oxychloride4-[4-(Trifluoromethyl)phenoxy]phenylphosphonic dichloride\text{4-(Trifluoromethyl)phenol} + \text{Phosphorus oxychloride} \rightarrow \text{this compound} 4-(Trifluoromethyl)phenol+Phosphorus oxychloride→4-[4-(Trifluoromethyl)phenoxy]phenylphosphonic dichloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The phosphonic dichloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphonates.

    Hydrolysis: In the presence of water, the phosphonic dichloride group hydrolyzes to form phosphonic acid derivatives.

    Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane, toluene

    Catalysts: Lewis acids or bases to facilitate substitution reactions

Major Products Formed

    Phosphonates: Formed by substitution of the phosphonic dichloride group

    Phosphonic Acids: Formed by hydrolysis of the phosphonic dichloride group

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, {4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride is used as a building block for the synthesis of various organophosphorus compounds. It is also employed in the development of new materials with unique properties.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a precursor to bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a valuable compound for drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of {4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride involves its interaction with specific molecular targets. The phosphonic dichloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functional materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • {4-(Trifluoromethyl)phenyl}phosphonic dichloride
  • {4-(Trifluoromethyl)phenoxy}phosphonic dichloride
  • {4-(Trifluoromethyl)phenyl}phosphonic acid

Uniqueness

{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride is unique due to the presence of both a trifluoromethyl group and a phenoxy group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

391642-68-5

Molekularformel

C13H8Cl2F3O2P

Molekulargewicht

355.07 g/mol

IUPAC-Name

1-(4-dichlorophosphorylphenoxy)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C13H8Cl2F3O2P/c14-21(15,19)12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)13(16,17)18/h1-8H

InChI-Schlüssel

JLCOPFBYWIVTFY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)P(=O)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.